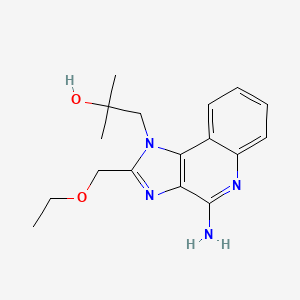

Resiquimod-D5

Description

A substance being studied in the treatment of some types of skin cancer. When put on the skin, resiquimod causes some immune cells to make certain chemicals that may help them kill tumor cells. It is also being studied to find out if adding it to a tumor vaccine improves the antitumor immune response. It is a type of imidazoquinoline and a type of immunomodulator.

Resiquimod is an imidazoquinolinamine and Toll-like receptor (TLR) agonist with potential immune response modifying activity. Resiquimod exerts its effect through the TLR signaling pathway by binding to and activating TLR7 and 8 mainly on dendritic cells, macrophages, and B-lymphocytes. This induces the nuclear translocation of the transcription activator NF-kB as well as activation of other transcription factors. This may lead to an increase in mRNA levels and subsequent production of cytokines, especially interferon-alpha (INF-a) and other cytokines, thereby enhancing T-helper 1 (Th1) immune responses. In addition, topical application of resiquimod appears to activate Langerhans' cells, leading to an enhanced activation of T-lymphocytes. Due to its immunostimulatory activity, this agent may potentially be useful as a vaccine adjuvant.

Properties

IUPAC Name |

1-[4-amino-2-(1,1,2,2,2-pentadeuterioethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h5-8,22H,4,9-10H2,1-3H3,(H2,18,19)/i1D3,4D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNMTOQRYBFHNZ-SGEUAGPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252319-44-9 | |

| Record name | Resiquimod-D5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2252319449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RESIQUIMOD-D5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y2577L8R8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of Resiquimod-D5?

An In-Depth Technical Guide to the Mechanism of Action of Resiquimod-D5

Introduction

Resiquimod (also known as R848) is a synthetic small molecule of the imidazoquinoline family that functions as a potent immune response modifier.[1][2] It exhibits significant antiviral and antitumor properties by activating the innate and adaptive immune systems.[1][3] this compound is the deuterated form of Resiquimod.[4] The incorporation of deuterium, a stable heavy isotope of hydrogen, is a common strategy in drug development to potentially alter and optimize the pharmacokinetic and metabolic profiles of a compound.[4] However, the fundamental mechanism of action at the molecular and cellular level remains identical to that of the parent compound, Resiquimod.[4]

This technical guide provides a detailed overview of the mechanism of action of Resiquimod, focusing on its interaction with Toll-like receptors (TLRs), the subsequent intracellular signaling cascades, and the resulting immunological outcomes.

Core Mechanism of Action: TLR7 and TLR8 Agonism

The primary mechanism of action of Resiquimod is its function as a selective agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][5][6] TLRs are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing structurally conserved molecules derived from pathogens.[2][3] TLR7 and TLR8 are located within the endosomal compartments of immune cells and are naturally activated by single-stranded RNA (ssRNA), often of viral origin.[7][8]

Resiquimod, as a synthetic adenosine analog, mimics these natural ligands, binding to and activating TLR7 and TLR8 to initiate a powerful immune response.[2][8] It is important to note that while Resiquimod activates both TLR7 and TLR8 in humans, it selectively acts on TLR7 in mice.[7][9]

Cellular Targets

The expression of TLR7 and TLR8 is restricted to specific subsets of immune cells, which dictates the primary cellular targets of Resiquimod.

| Receptor | Primary Expressing Cells | Reference |

| TLR7 | Plasmacytoid Dendritic Cells (pDCs), B-lymphocytes, and other myeloid cells. | [7] |

| TLR8 | Myeloid cells, including monocytes, macrophages, and conventional Dendritic Cells (cDCs). Highly expressed in these cell types. | [7][10] |

Intracellular Signaling Pathway

Activation of TLR7 and TLR8 by Resiquimod initiates a well-defined intracellular signaling cascade that is dependent on the adaptor protein MyD88 (Myeloid differentiation primary response 88).[7][8] This pathway culminates in the activation of key transcription factors that drive the expression of inflammatory genes.

The key steps are as follows:

-

Ligand Recognition : Resiquimod enters the cell and localizes to the endosome, where it binds to TLR7 and/or TLR8.[7][10]

-

MyD88 Recruitment : Upon activation, the TLRs recruit the universal adaptor protein MyD88.[8]

-

Signalosome Formation : MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK4 and IRAK1. This leads to the formation of a larger signaling complex.[11]

-

Activation of Downstream Pathways : The signal is transduced to TNF receptor-associated factor 6 (TRAF6), which in turn activates TGFβ-activated kinase 1 (TAK1).[8] TAK1 is a critical node that activates two major downstream branches:

-

NF-κB Pathway : TAK1 activates the inhibitor of NF-κB kinase (IKK) complex. The IKK complex phosphorylates the inhibitory protein IκB, targeting it for degradation. This releases the transcription factor Nuclear Factor-kappa B (NF-κB), allowing it to translocate to the nucleus.[5][8]

-

MAPK and IRF Pathways : The signaling cascade also activates Mitogen-Activated Protein Kinases (MAPKs) and Interferon Regulatory Factors (IRFs), particularly IRF7.[2][7][11]

-

-

Gene Transcription : In the nucleus, NF-κB and IRFs bind to the promoters of target genes, inducing the transcription and subsequent production of a wide array of pro-inflammatory cytokines and Type I interferons.[5][7]

Immunological Consequences and Therapeutic Effects

The activation of the TLR7/8 pathway by Resiquimod results in a robust and multifaceted immune response, characterized by the production of key cytokines and the activation of multiple immune cell types.

Cytokine Production

Resiquimod is a potent inducer of various cytokines that are critical for orchestrating an effective anti-tumor and anti-viral immune response.[6][12]

| Cytokine/Molecule | Function | Reference |

| IFN-α (Interferon-alpha) | Potent antiviral activity; enhances DC maturation and NK cell activity. | [3][5][12] |

| TNF-α (Tumor Necrosis Factor-alpha) | Pro-inflammatory cytokine with direct anti-tumor effects. | [3][12] |

| IL-6 (Interleukin-6) | Pro-inflammatory cytokine involved in T-cell activation. | [2][12] |

| IL-12 (Interleukin-12) | Key driver of Th1 polarization; enhances cytotoxic T-lymphocyte (CTL) and NK cell activity. | [2][3] |

| Costimulatory Molecules (CD40, CD80, CD86) | Upregulated on APCs to enhance T-cell activation. | [2] |

Polarization of the Immune Response

The cytokine milieu induced by Resiquimod, particularly the high levels of IL-12 and IFN-α, strongly promotes a T-helper 1 (Th1) polarized immune response.[2][5] This is critical for effective cell-mediated immunity required to eliminate virally infected cells and tumor cells. This Th1 bias also involves the inhibition of Th2 cytokines like IL-4 and IL-5.[3]

Activation of Immune Effector Cells

The downstream effects of Resiquimod treatment lead to the enhanced function of several key immune cells:

-

Dendritic Cells (DCs) : As primary targets, DCs mature and increase their expression of costimulatory molecules, enhancing their ability to present antigens and activate naive T-cells.[2]

-

Natural Killer (NK) and NKT Cells : These cells are activated, leading to increased production of IFN-γ and enhanced cytotoxic killing of tumor cells.[2]

-

T-Lymphocytes : By promoting DC function and a Th1 environment, Resiquimod leads to enhanced activation and proliferation of tumor-specific cytotoxic T-lymphocytes (CTLs).[2][5][13]

-

Macrophages : Activation of macrophages via TLR8 can shift them towards an immune-activating M1 phenotype.[9][12]

Experimental Protocols in Resiquimod Research

The characterization of Resiquimod's mechanism of action relies on a variety of standard immunological and cell biology techniques.

Immune Cell Stimulation and Cytokine Quantification

-

Objective : To measure the production of cytokines by immune cells in response to Resiquimod.

-

Methodology :

-

Cell Isolation : Human peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., purified monocytes, pDCs) are isolated from whole blood using density gradient centrifugation.[12]

-

Cell Culture : Cells are cultured in appropriate media and stimulated with varying concentrations of Resiquimod or a vehicle control.

-

Quantification : After a set incubation period (e.g., 24-48 hours), the cell culture supernatant is collected. Cytokine concentrations (e.g., TNF-α, IFN-α, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex).[12]

-

Analysis of Intracellular Signaling Pathways

-

Objective : To confirm the activation of signaling proteins downstream of TLR7/8.

-

Methodology (Western Blot) :

-

Cell Lysis : Immune cells are treated with Resiquimod for short time courses (e.g., 0, 15, 30, 60 minutes). At each time point, cells are lysed to extract total cellular proteins.

-

Electrophoresis & Transfer : Protein lysates are separated by size using SDS-PAGE and transferred to a membrane.

-

Immunoblotting : The membrane is probed with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., phospho-IKK, phospho-p38 MAPK) and total protein controls.

-

Detection : A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence, revealing bands that indicate protein activation.[10]

-

Assessment of Immune Cell Activation and Phenotyping

-

Objective : To determine the effect of Resiquimod on the activation state and composition of immune cell populations.

-

Methodology (Flow Cytometry) :

-

Cell Treatment : In vitro cell cultures or cells isolated from tissues of Resiquimod-treated animals are prepared.[9]

-

Antibody Staining : Cells are stained with a panel of fluorescently-labeled antibodies against cell surface markers (e.g., CD3 for T-cells, CD56 for NK cells, CD86 for activated DCs) and intracellular markers (e.g., Foxp3 for regulatory T-cells).[9]

-

Data Acquisition : The stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells.

-

Analysis : The data is used to quantify the proportions of different immune cell subsets (e.g., CD8+ T-cells, DCs) and their expression levels of activation markers.[9]

-

Conclusion

This compound, acting through the same mechanism as Resiquimod, is a powerful immunomodulator that functions as a dual agonist for TLR7 and TLR8. Its action triggers a MyD88-dependent signaling cascade in key innate immune cells, leading to the activation of NF-κB and IRF transcription factors. The resulting production of Type I interferons and pro-inflammatory cytokines, especially IL-12, establishes a potent Th1-polarized immune response. This cascade enhances the function of dendritic cells, macrophages, NK cells, and T-cells, making Resiquimod and its deuterated analog promising agents for cancer immunotherapy and as vaccine adjuvants.[2][5][13]

References

- 1. Resiquimod - Wikipedia [en.wikipedia.org]

- 2. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. invivogen.com [invivogen.com]

- 8. Toll-like receptor 7/8 agonist resiquimod induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stemcell.com [stemcell.com]

- 11. miR-196b-TLR7/8 signaling axis regulates innate immune signaling and myeloid maturation in DNMT3A-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]

- 13. Systemic Immunotherapy with Micellar Resiquimod-Polymer Conjugates Triggers a Robust Antitumor Response in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Resiquimod-D5: A Technical Guide for Advanced Immunology Research

Introduction

Resiquimod, also known as R848, is a synthetic small molecule belonging to the imidazoquinoline family.[1][2] It is a potent immune response modifier renowned for its antiviral and antitumor properties.[1][3] Resiquimod-D5 is a deuterated form of Resiquimod, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool for pharmacokinetic (PK) and metabolic studies, often serving as an internal standard in mass spectrometry-based analytical methods. For the purposes of immunological activity and mechanism of action, this compound is functionally identical to its non-deuterated counterpart, Resiquimod (R848). This guide will focus on the core immunological principles and applications of Resiquimod for researchers, scientists, and drug development professionals.

Resiquimod functions as a dual agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8), key pattern recognition receptors in the innate immune system.[4][5][6] This activation triggers a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and the induction of a robust adaptive immune response.[4][7]

Core Mechanism of Action: TLR7/8 Agonism

Toll-like receptors are critical proteins of the innate immune system that recognize conserved molecular patterns from microbes.[3] TLR7 and TLR8 are located within the endosomes of immune cells and are specialized in detecting single-stranded RNA (ssRNA), a hallmark of viral infections.[4] Resiquimod, as a synthetic ligand, mimics these viral components to activate TLR7 and TLR8.[7]

The expression pattern of these receptors varies between species and cell types. In humans, TLR7 is primarily expressed by plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs).[4] In mice, however, Resiquimod acts selectively through TLR7.[4][8]

Upon binding to Resiquimod within the endosome, TLR7 and TLR8 recruit the adaptor protein MyD88 (Myeloid differentiation primary response 88).[4][8] This initiates a signaling cascade that leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[4][6] The activation of these transcription factors culminates in the transcription and secretion of a wide array of immune mediators, most notably Type I interferons (IFN-α/β) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.[4][9]

References

- 1. Resiquimod - Wikipedia [en.wikipedia.org]

- 2. scholarsinmedicine.com [scholarsinmedicine.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. invivogen.com [invivogen.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. agscientific.com [agscientific.com]

An In-Depth Technical Guide to the In Vitro Effects of Resiquimod on Immune Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resiquimod (also known as R-848) is a synthetic small molecule of the imidazoquinoline family, recognized for its potent immune-stimulating properties. It functions as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key pattern recognition receptors of the innate immune system.[1][2][3] Activation of these receptors triggers a cascade of downstream signaling events, culminating in the production of pro-inflammatory cytokines and the induction of robust cellular and humoral immune responses.[4][5] This technical guide provides a comprehensive overview of the well-documented in vitro effects of Resiquimod on various human immune cell populations. It details the underlying signaling pathways, summarizes key quantitative data on cellular activation and cytokine production, outlines common experimental protocols, and provides visual diagrams to illustrate complex biological processes.

Note on Resiquimod-D5: The deuterated analogue, this compound, is functionally identical to Resiquimod in biological systems. Its primary use is as an internal standard in analytical methods like mass spectrometry for precise quantification. The immunological effects described in this document for Resiquimod are directly applicable to this compound.

Core Mechanism of Action: TLR7/8 Signaling Pathway

Resiquimod exerts its immunostimulatory effects by binding to TLR7 and TLR8, which are primarily expressed within the endosomal compartments of immune cells such as dendritic cells (DCs), monocytes, macrophages, and B lymphocytes.[6][7] This binding event initiates a MyD88-dependent signaling pathway, a central adaptor protein for most TLRs.[2][7][8] This leads to the recruitment and activation of downstream kinases and ultimately the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[2][6][9] These transcription factors then translocate to the nucleus to induce the expression of a wide array of genes, including those for type I interferons (IFN-α/β), pro-inflammatory cytokines, and co-stimulatory molecules.[2][9]

In Vitro Effects on Key Immune Cells

Resiquimod stimulates a broad range of immune cells, leading to a coordinated innate and subsequent adaptive immune response.

Dendritic Cells (DCs)

DCs are potent antigen-presenting cells and a primary target of Resiquimod. Both major subsets, plasmacytoid DCs (pDCs) and myeloid DCs (mDCs), are activated.[1][10]

-

Activation and Maturation: Resiquimod is a powerful inducer of DC maturation, characterized by the upregulation of co-stimulatory molecules such as CD80, CD83, and CD86, as well as MHC class I and II molecules.[4][9][11] This enhances their ability to present antigens and activate T cells.

-

Cytokine Production: pDCs are major producers of IFN-α in response to Resiquimod.[1] mDCs are stimulated to produce high levels of IL-12 and TNF-α.[1][12] This cytokine milieu is critical for polarizing the immune response.

-

Functional Outcomes: The activation of DCs by Resiquimod promotes the cross-presentation of antigens, leading to efficient priming of antigen-specific CD8+ T cells.[1][4] The high production of IL-12 and IFN-α skews the subsequent T-cell response towards a T helper 1 (Th1) phenotype, which is crucial for anti-viral and anti-tumor immunity.[4][13]

Monocytes and Macrophages

Monocytes and macrophages are key players in the innate immune response and are strongly activated by Resiquimod.[6][14]

-

Cytokine Production: Upon stimulation, these cells produce a robust profile of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-12.[6][15]

-

Differentiation and Re-education: Resiquimod has been shown to induce the differentiation of immunosuppressive myeloid-derived suppressor cells (MDSCs) into mature macrophages and dendritic cells, thereby reversing their suppressive function.[16] In the context of cancer, it can "re-educate" tumor-associated macrophages (TAMs) from a tumor-promoting M2 phenotype to an anti-tumor M1 phenotype.[17] This switch enhances their ability to perform antibody-dependent cellular phagocytosis (ADCP).[17]

B Lymphocytes

Resiquimod directly activates B cells, suggesting its potential as a powerful vaccine adjuvant to stimulate humoral immunity.[5]

-

Activation and Proliferation: The drug mimics the T-cell help signal provided by CD40 ligation, stimulating B cells to proliferate and upregulate activation markers like CD80.[5][18]

-

Antibody and Cytokine Secretion: Resiquimod-stimulated B cells increase their secretion of antibodies and produce cytokines such as IL-6 and TNF-α.[5] It can also act synergistically with signals from the B-cell receptor to enhance antigen-specific responses.[5][18]

Natural Killer (NK) Cells

The activation of NK cells by Resiquimod is primarily indirect, mediated by the cytokines produced by activated DCs and monocytes.[9]

-

Enhanced Cytotoxicity: Cytokines such as IL-12, IL-15, and Type I IFNs, which are robustly induced by Resiquimod, are potent activators of NK cells.[2][9] This leads to enhanced NK cell-mediated cytotoxicity against target cells.

-

IFN-γ Production: Activated NK cells, in turn, become a major source of IFN-γ, further amplifying the Th1-polarizing immune response.[9]

Quantitative Data Summary

The following tables summarize quantitative data reported on the in vitro effects of Resiquimod. Concentrations and magnitudes of response can vary based on experimental conditions and donor variability.

Table 1: Cytokine Production Induced by Resiquimod in Human Immune Cells

| Cell Type | Cytokine | Concentration of Resiquimod | Reported Induction / Level | Reference(s) |

|---|---|---|---|---|

| Human PBMCs | IFN-α | 0.1 - 1 µM | Dose-dependent increase | [6][14] |

| Human PBMCs | IL-12 | 0.1 - 1 µM | Dose-dependent increase | [2][14] |

| Human PBMCs | TNF-α | 0.1 - 1 µM | Dose-dependent increase | [6] |

| Human PBMCs | IL-6 | 0.1 - 1 µM | Dose-dependent increase | [6] |

| Human PBMCs | IL-1β | 0.1 - 1 µM | Dose-dependent increase | [6] |

| Plasmacytoid DCs | IFN-α, IFN-ω | 0.3 µM | Equivalent to 3 µM Imiquimod | [1] |

| Monocytes | IL-12, IL-18, IFN-α, TNF-α | Not specified | Stimulation of production | [2] |

| B Cells | IL-6, TNF-α | Not specified | Stimulation of production |[5] |

Table 2: Upregulation of Cell Surface Markers by Resiquimod

| Cell Type | Marker | Concentration of Resiquimod | Reported Effect | Reference(s) |

|---|---|---|---|---|

| Myeloid DCs (MS Patients) | CD86, HLA-DR | 1 µg/mL (6h) | Significant upregulation | [10] |

| Plasmacytoid DCs (MS Patients) | OX40-L, HLA-DR, CD86 | 1 µg/mL (6h) | Significant upregulation | [10] |

| Monocyte-Derived DCs | CD80, CD83, CD86 | Not specified | Upregulation, indicating maturation | [4][11] |

| B Cells | CD80 | Not specified | Upregulation | [5] |

| M-MDSCs | CD14, CD16, CD64 | 100 ng/mL (48h) | Increased expression |[6] |

Experimental Protocols

General Protocol for In Vitro Stimulation of Human PBMCs

This protocol describes a common method to assess the immunostimulatory activity of Resiquimod on a mixed population of primary human immune cells.

-

PBMC Isolation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human whole blood (collected in heparinized tubes) using Ficoll-Paque™ density gradient centrifugation.[19]

-

Wash the isolated cells multiple times with phosphate-buffered saline (PBS) to remove platelets and Ficoll.

-

Resuspend the final cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Determine cell viability and concentration using a hemocytometer and Trypan blue exclusion.

-

-

Cell Culture and Stimulation:

-

Plate the PBMCs in a 96-well flat-bottom plate at a density of 1 x 10⁶ cells/mL (e.g., 2 x 10⁵ cells in 200 µL per well).

-

Prepare a stock solution of Resiquimod in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in complete medium. Typical final concentrations for in vitro assays range from 0.1 to 10 µM. Include a vehicle control (medium with DMSO).

-

Add the diluted Resiquimod or vehicle control to the appropriate wells.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a specified duration (e.g., 6-24 hours for cytokine analysis, 48-72 hours for proliferation or marker expression).

-

-

Analysis:

-

Cytokine Analysis: After incubation, centrifuge the plate and collect the cell-free supernatants. Analyze cytokine levels (e.g., IFN-α, TNF-α, IL-12) using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[20]

-

Cell Surface Marker Analysis: To analyze protein expression, harvest the cells, wash with PBS, and stain with fluorescently-labeled antibodies against markers of interest (e.g., CD86, HLA-DR). Analyze the stained cells using flow cytometry.[10]

-

Monocyte-Derived Dendritic Cell (Mo-DC) Maturation Assay

This protocol is used to specifically assess the effect of Resiquimod on the maturation of myeloid dendritic cells.

-

Mo-DC Generation:

-

Isolate monocytes from human PBMCs by plastic adherence or using CD14+ magnetic bead selection.

-

Culture the purified monocytes for 5-7 days in complete RPMI medium supplemented with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) to differentiate them into immature DCs (iDCs).

-

-

Maturation and Analysis:

-

Harvest the iDCs and re-plate at a suitable density.

-

Stimulate the iDCs with Resiquimod (typically 1-5 µM) or a positive control (e.g., a cytokine cocktail or LPS) for 24-48 hours.

-

Harvest the cells and analyze the expression of maturation markers (CD83, CD86, CCR7, HLA-DR) by flow cytometry to quantify the maturation status.[11]

-

Collect supernatants to measure cytokine production (e.g., IL-12p70, TNF-α) by ELISA.

-

Conclusion

Resiquimod is a potent and versatile activator of the innate immune system, with well-characterized in vitro effects on a multitude of immune cells. By engaging TLR7 and TLR8, it stimulates dendritic cells, monocytes, macrophages, and B cells, leading to cellular maturation, robust cytokine production, and the initiation of a strong Th1-polarized adaptive immune response. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers exploring the therapeutic potential of Resiquimod as a vaccine adjuvant, an anti-viral agent, or an immunomodulatory therapy for cancer.

References

- 1. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Resiquimod as an Immunologic Adjuvant for NY-ESO-1 Protein Vaccination in Patients with High Risk Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The immune response modifier resiquimod mimics CD40-induced B cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]

- 7. Toll-like receptor 7/8 agonist resiquimod induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Supramolecular assembly of Toll-like receptor 7/8 agonist into multimeric water-soluble constructs enables superior immune stimulation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resiquimod-Mediated Activation of Plasmacytoid Dendritic Cells Is Amplified in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. catalogue.univ-smb.fr [catalogue.univ-smb.fr]

- 13. Resiquimod and other immune response modifiers as vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Randomized, Single-Blind, Placebo-Controlled Study of Topical Application of the Immune Response Modulator Resiquimod in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Resiquimod: a new topical immune-response modifier for the treatment of actinic keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Resiquimod, a TLR7/8 agonist, promotes differentiation of myeloid-derived suppressor cells into macrophages and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enhancing antibody-dependent cellular phagocytosis by Re-education of tumor-associated macrophages with resiquimod-encapsulated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Protocols for Immunology | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. In vitro cytokine production by normal human peripheral blood mononuclear cells as a measure of immunocompetence or the state of activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Resiquimod in Innate and Adaptive Immunity

A Note on Resiquimod-D5: this compound is the deuterated form of Resiquimod. Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, is a common practice in drug development. This modification typically does not alter the fundamental mechanism of action of a drug but is used to influence its pharmacokinetic properties, such as slowing down its metabolism. Therefore, the immunological effects and mechanisms of action of this compound are considered identical to those of Resiquimod. This guide will focus on the well-documented immunological activities of Resiquimod.

Introduction to Resiquimod

Resiquimod (also known as R-848) is a synthetic small molecule belonging to the imidazoquinoline family. It functions as a potent immune response modifier with significant antiviral and antitumor properties.[1] Its primary mechanism of action is the activation of the innate immune system through Toll-like receptors (TLRs), which in turn orchestrates a robust adaptive immune response.[1][2][3]

Mechanism of Action: A Dual TLR7 and TLR8 Agonist

Resiquimod is a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3][4] These receptors are part of the pattern recognition receptor (PRR) family, which are crucial components of the innate immune system. TLR7 and TLR8 are located in the endosomes of various immune cells and are naturally activated by single-stranded RNA (ssRNA) from viruses.[2]

-

Cellular Expression of TLR7 and TLR8:

Upon binding to TLR7 and TLR8, Resiquimod initiates a downstream signaling cascade that is dependent on the MyD88 adapter protein.[2][3] This leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[2] The activation of these transcription factors culminates in the production of a wide array of pro-inflammatory cytokines and type I interferons.[2]

Role in Innate Immunity

Resiquimod's activation of TLR7 and TLR8 triggers a potent innate immune response characterized by the activation of several key immune cell populations and the production of a broad spectrum of cytokines.

-

Activation of Dendritic Cells (DCs): Resiquimod is a powerful activator of both plasmacytoid and myeloid DCs.[5][6][7]

-

pDCs: TLR7 stimulation in pDCs leads to the production of large amounts of type I interferons (IFN-α/β), which have potent antiviral effects and help to activate other immune cells.

-

mDCs: TLR8 stimulation on mDCs induces their maturation, characterized by the upregulation of co-stimulatory molecules (e.g., CD40, CD80, CD86) and MHC class II molecules.[5][8] This enhances their ability to present antigens to T cells. Activated mDCs also secrete pro-inflammatory cytokines like IL-12 and TNF-α.[9][10]

-

-

Activation of Monocytes and Macrophages: As major expressors of TLR8, monocytes and macrophages are strongly activated by Resiquimod, leading to the production of inflammatory cytokines and enhanced phagocytic activity.[3][5]

-

Activation of Natural Killer (NK) Cells: Resiquimod indirectly activates NK cells through the cytokines produced by DCs and other myeloid cells, particularly IL-12 and Type I IFNs. This enhances the cytotoxic capabilities of NK cells, enabling them to effectively kill tumor cells and virus-infected cells.[5]

-

Cytokine Production: The stimulation of innate immune cells by Resiquimod results in the secretion of a variety of cytokines that shape the subsequent immune response.

| Cytokine | Primary Producing Cells | Key Functions in Resiquimod-Mediated Immunity |

| IFN-α/β | Plasmacytoid Dendritic Cells | Potent antiviral activity, activation of NK cells and macrophages, promotion of DC maturation.[2][3] |

| TNF-α | Myeloid cells (Monocytes, Macrophages, mDCs) | Pro-inflammatory effects, induction of apoptosis in tumor cells, activation of other immune cells.[3][11] |

| IL-12 | Myeloid Dendritic Cells, Macrophages | Crucial for the differentiation of Th1 cells, activation of NK cells and cytotoxic T lymphocytes (CTLs).[3][11] |

| IL-6 | Myeloid cells | Pro-inflammatory cytokine, involved in the acute phase response and B cell differentiation.[5] |

| IFN-γ | NK cells, NKT cells (initially) | Activation of macrophages, upregulation of MHC expression, promotion of a Th1-biased immune response.[3][5] |

Role in Adaptive Immunity

The robust activation of the innate immune system by Resiquimod serves as a critical bridge to the induction of a potent and durable adaptive immune response.

References

- 1. Resiquimod - Wikipedia [en.wikipedia.org]

- 2. invivogen.com [invivogen.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The TLR7/8 ligand resiquimod targets monocyte-derived dendritic cell differentiation via TLR8 and augments functional dendritic cell generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lps.uci.edu [lps.uci.edu]

- 11. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Resiquimod-D5: A Technical Guide to Safety and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

General Safety and Hazard Information

Resiquimod-D5 is a deuterated analog of Resiquimod, a potent immune response modifier that functions as a Toll-like receptor 7 and 8 (TLR7/8) agonist. While some safety data sheets (SDS) for Resiquimod classify it as a non-hazardous substance, others indicate potential hazards upon exposure. The primary toxicological concern with systemic exposure to Resiquimod is the potential for an excessive inflammatory response, often termed a "cytokine storm".

Quantitative Data Summary:

While specific LD50 and LC50 values for this compound are not available in the reviewed literature, the following table summarizes key safety information extrapolated from various sources for the parent compound, Resiquimod.

| Parameter | Data | Source(s) |

| GHS Hazard Classifications | Acute Toxicity, Oral (Category 3 or 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3) | Supplier SDS |

| Signal Word | Danger or Warning | Supplier SDS |

| Hazard Statements | H301/H302: Toxic or Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation. | Supplier SDS |

| Primary Toxicological Concern | Excessive cytokine release ("cytokine storm") with systemic exposure, leading to severe flu-like symptoms, hemodynamic instability, and organ dysfunction. | [1] |

| Local Toxicity (Topical) | Erythema (redness), edema (swelling), flaking/scaling, erosion, pruritus (itching), burning, and pain at the application site. | [1] |

| Storage Temperature | -20°C or -80°C | Commercial Suppliers |

| Solubility | Soluble in DMSO. | Commercial Suppliers |

Handling and Personal Protective Equipment (PPE)

Due to the potential for skin, eye, and respiratory irritation, as well as the potent biological activity of this compound, stringent adherence to safety protocols is mandatory.

Recommended Personal Protective Equipment:

| PPE Category | Specification |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |

| Eye Protection | Safety glasses with side shields or goggles. |

| Skin and Body Protection | Laboratory coat. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. |

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Mechanism of Action: TLR7/8 Signaling Pathway

This compound, like its parent compound, exerts its immunostimulatory effects by activating TLR7 and TLR8, which are primarily expressed in the endosomes of immune cells such as dendritic cells, macrophages, and B-lymphocytes. This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and type I interferons.

Experimental Protocols

The following are representative experimental protocols derived from published research. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Stimulation of Dendritic Cells

This protocol outlines the general steps for stimulating dendritic cells with Resiquimod to assess their activation.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Dendritic Cell Culture: Culture PBMCs in appropriate media supplemented with cytokines such as GM-CSF and IL-4 to differentiate them into immature dendritic cells.

-

Resiquimod Treatment: Prepare a stock solution of this compound in DMSO and dilute to the final working concentration (e.g., 1-10 µg/mL) in cell culture medium. Add the diluted this compound to the dendritic cell cultures.

-

Incubation: Incubate the cells for a period of 6 to 24 hours at 37°C in a humidified CO2 incubator.

-

Analysis: Harvest the cells and supernatant. Analyze the cell surface expression of activation markers (e.g., CD80, CD86, MHC class II) by flow cytometry. Measure cytokine concentrations (e.g., IL-12, TNF-α) in the supernatant by ELISA.

In Vivo Mouse Model of Immune Stimulation

This protocol provides a general framework for assessing the in vivo immunostimulatory effects of this compound in a mouse model.

Methodology:

-

Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).

-

This compound Formulation: Prepare a sterile solution of this compound for injection. For intraperitoneal (i.p.) injection, Resiquimod can be dissolved in a suitable vehicle such as saline or a formulation containing DMSO and corn oil.

-

Administration: Administer this compound to mice via the desired route (e.g., intraperitoneal, subcutaneous). Doses in the range of 10-100 µg per mouse have been reported in the literature.

-

Monitoring: Monitor the mice for clinical signs of immune activation, such as changes in body weight, temperature, and activity levels.

-

Sample Collection: At predetermined time points (e.g., 2, 6, 24 hours post-injection), collect blood samples for cytokine analysis (e.g., IFN-α, TNF-α, IL-6) by ELISA or multiplex assay. Spleens and lymph nodes can also be harvested for analysis of immune cell populations by flow cytometry.

Conclusion

This compound is a powerful research tool for studying the innate immune system. Due to its potent biological activity and potential for causing irritation and systemic inflammatory responses, it must be handled with care, using appropriate personal protective equipment and engineering controls. The information provided in this guide is intended to supplement, not replace, a thorough review of the available Safety Data Sheets for Resiquimod and a comprehensive risk assessment for its use in any specific experimental context.

References

Methodological & Application

Application Notes and Protocols for Resiquimod-D5 In Vitro Studies

A Note on Resiquimod-D5: this compound is the deuterated form of Resiquimod (R848), a potent immune response modifier. For the purpose of in vitro functional studies examining its immunostimulatory properties, the experimental protocols for this compound are considered identical to those for non-deuterated Resiquimod (R848). The deuterium labeling is primarily for use in mass spectrometry-based applications, such as pharmacokinetic studies, and is not expected to alter the compound's biological activity as a Toll-like receptor 7 and 8 (TLR7/8) agonist.

Introduction

Resiquimod is a synthetic imidazoquinoline compound that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3][4][5] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns, such as single-stranded RNA from viruses.[2][6] Activation of TLR7 and TLR8 by Resiquimod initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs).[2][7] This, in turn, results in the production of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and type I interferons (IFN-α).[1][3]

These application notes provide detailed protocols for in vitro studies to characterize the immunostimulatory effects of this compound on various immune cells.

Mechanism of Action

Resiquimod exerts its biological effects by binding to TLR7 and TLR8, which are primarily expressed in the endosomes of immune cells such as dendritic cells, macrophages, and B-lymphocytes.[1][2] Upon binding, it triggers a signaling pathway that leads to a robust T-helper 1 (Th1) polarized immune response.[6][8]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies with Resiquimod (R848).

Table 1: Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Concentration | Incubation Time | Cytokine Measured | Fold Increase / Activity | Reference |

| 10 nM | 18 hours | Type I IFN | < 0.00125 µM | [3] |

| 30 nM | 18 hours | Type I IFN | = 0.00125 µM | [3] |

| 100 nM | 18 hours | Type I IFN | = 0.00561 µM | [3] |

| Not Specified | Not Specified | IFN, TNF, IL-1β, IL-6 | Dose-dependent induction | [1] |

| Not Specified | Not Specified | Intracellular IL-1β | ~15% increase | [1] |

Table 2: Effects on Other Immune Cells and Pathways

| Cell Type | Concentration | Incubation Time | Effect | Reference |

| Human M-MDSCs | 100 ng/mL | 48 hours | Increased expression of CD14, CD16, CD64; Increased IL-6 and TNF-α | [1] |

| RAW 264.7 cells | 1 µg/ml | 15 minutes | Phosphorylation of SAPK/JNK | [9] |

| Human B cells | 1 µg/ml | Not Specified | Nuclear translocation of NF-κB | [9] |

| Human Neutrophils | Not Specified | Not Specified | Priming for leukotriene B4, prostaglandin E2, and platelet-activating factor biosynthesis | [10] |

Experimental Protocols

Protocol 1: Cytokine Induction in Human PBMCs

This protocol details the steps to measure the induction of cytokines in human PBMCs upon treatment with this compound.

Materials:

-

This compound

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Ficoll-Paque

-

96-well cell culture plates

-

ELISA kits for target cytokines (e.g., IFN-α, TNF-α, IL-6)

-

DMSO (for stock solution)

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 nM, 30 nM, 100 nM).

-

Cell Treatment: Add the diluted this compound to the wells containing PBMCs. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

-

Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits, following the manufacturer's instructions.

Protocol 2: NF-κB Activation in a Reporter Cell Line

This protocol describes how to measure the activation of the NF-κB signaling pathway using a reporter cell line.

Materials:

-

This compound

-

HEK-Blue™ hTLR7 or hTLR8 reporter cells (or other suitable NF-κB reporter cell line)

-

Appropriate cell culture medium

-

96-well cell culture plates

-

Luciferase or SEAP detection reagent

-

Luminometer or spectrophotometer

-

DMSO (for stock solution)

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate at the recommended density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium.

-

Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include appropriate controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Reporter Gene Assay: Measure the activity of the reporter gene (e.g., luciferase or SEAP) according to the manufacturer's protocol. For instance, a 3.5-fold increase in luciferase activity has been reported in cells treated with R848.[1]

-

Data Analysis: Analyze the data to determine the dose-dependent activation of NF-κB.

Visualizations

Signaling Pathway

Caption: TLR7/8 Signaling Pathway Activated by this compound.

Experimental Workflow

Caption: General In Vitro Experimental Workflow for this compound.

References

- 1. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]

- 2. invivogen.com [invivogen.com]

- 3. selleckchem.com [selleckchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Resiquimod - Wikipedia [en.wikipedia.org]

- 6. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toll-like receptor 7/8 agonist resiquimod induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. invivogen.com [invivogen.com]

- 9. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]

- 10. stemcell.com [stemcell.com]

Application Note and Protocol: Preparation of Resiquimod-D5 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a Resiquimod-D5 stock solution using Dimethyl Sulfoxide (DMSO) as the solvent. It includes safety information, quantitative data, and a description of the compound's mechanism of action.

Introduction

This compound is the deuterated form of Resiquimod (R848), a potent synthetic immunomodulator.[1] Like its non-deuterated counterpart, this compound functions as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are key components of the innate immune system, primarily expressed on immune cells such as dendritic cells, macrophages, and B-lymphocytes.[3][4][5] Activation of TLR7 and TLR8 initiates a signaling cascade that leads to the production of various cytokines, including interferons and TNF-α, making it a valuable tool for immunology research, vaccine adjuvant development, and cancer immunotherapy studies.[3][5][6]

Proper preparation of a stable, concentrated stock solution is critical for ensuring reproducibility and accuracy in experimental settings. DMSO is a common solvent for this compound due to its high solubilizing capacity.[1][7] This protocol outlines the standardized procedure for preparing a stock solution in DMSO.

Mechanism of Action: TLR7/8 Signaling

This compound activates immune cells by binding to TLR7 and TLR8 within the endosomes.[2] This binding event recruits the adaptor protein MyD88, triggering a downstream signaling pathway that results in the activation of key transcription factors, notably NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Interferon Regulatory Factors (IRFs).[2][8] Translocation of these factors to the nucleus initiates the transcription of genes encoding pro-inflammatory cytokines and Type I interferons, leading to a robust immune response.[4][5]

Caption: this compound activates the TLR7/8 pathway, leading to cytokine production.

Quantitative Data and Properties

The key properties of this compound are summarized in the table below. This information is essential for calculating the required mass for stock solution preparation.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₇D₅N₄O₂ | [7][9] |

| Molecular Weight | 319.41 g/mol | [7][9] |

| CAS Number | 2252319-44-9 | [1][9] |

| Appearance | White to light yellow solid | [10] |

| Solubility in DMSO | ≥ 50 mg/mL (156.54 mM). Note: Use of ultrasonic treatment may be necessary. | [1] |

| Storage (Solid) | -20°C for up to 3 years | [10] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1] |

Materials and Equipment

Materials:

-

This compound solid powder (purity ≥98%)

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade or higher

-

Sterile, conical or microcentrifuge tubes (amber or covered in foil to protect from light)

-

Pipette tips

Equipment:

-

Analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Sonicator (optional, but recommended for higher concentrations)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Safety Precautions

Resiquimod and its analogs are potent biologically active molecules. Handle with care in a designated area.

-

Toxicology: Resiquimod (R848) is classified as toxic if swallowed, causes skin irritation, and causes serious eye irritation.[11] It may also cause respiratory irritation.[11]

-

Handling: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves. Avoid inhalation of the powder by handling it in a fume hood or a well-ventilated area.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, immediately call a poison center or doctor.[11][12]

-

Disposal: Dispose of waste materials according to institutional and local regulations.

Experimental Protocol: Stock Solution Preparation

This protocol provides a step-by-step method for preparing a 10 mM this compound stock solution in DMSO.

Calculation

Use the following formula to determine the required mass of this compound for your desired stock concentration and volume.

Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000

Example for a 1 mL, 10 mM Stock Solution:

-

Mass (mg) = 10 mM x 1 mL x 319.41 g/mol / 1000

-

Mass (mg) = 3.194 mg

Step-by-Step Procedure

Caption: Workflow for preparing this compound stock solution in DMSO.

-

Preparation: Put on all required PPE. Prepare a clean, designated workspace.

-

Weighing: Carefully weigh the calculated amount of this compound powder (e.g., 3.194 mg for a 1 mL, 10 mM stock) and place it into a sterile, appropriately sized tube.

-

Solvent Addition: Add the desired volume of fresh, anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. Visually inspect the solution to ensure all solid has dissolved. If precipitation or cloudiness persists, sonicate the tube in a water bath for 5-10 minutes.[1] The final solution should be clear.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

-

Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1]

Dilution for Working Solutions

When preparing working solutions for cell-based assays, dilute the DMSO stock solution in the appropriate culture medium. It is crucial to maintain the final DMSO concentration at a low, non-toxic level, typically below 0.5%, as higher concentrations can affect cell viability and experimental outcomes.[14] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. invivogen.com [invivogen.com]

- 3. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]

- 4. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. agscientific.com [agscientific.com]

- 6. Resiquimod as an Immunologic Adjuvant for NY-ESO-1 Protein Vaccination in Patients with High Risk Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | CAS 2252319-44-9 | LGC Standards [lgcstandards.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. stemcell.com [stemcell.com]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for Resiquimod-D5 in Mouse Tumor Models

For Research Use Only.

Introduction

Resiquimod, also known as R848, is a potent synthetic immune response modifier that functions as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] In murine models, Resiquimod's activity is primarily mediated through TLR7, as it does not activate mouse TLR8.[3][4] Resiquimod-D5 is a deuterated form of Resiquimod. Deuteration is a chemical modification where hydrogen atoms are replaced by their heavier isotope, deuterium. This modification is often employed in drug development to alter pharmacokinetic properties, such as metabolic stability, without changing the fundamental mechanism of action. Therefore, the biological activity and dosage of this compound are expected to be comparable to those of standard Resiquimod (R848).

Activation of TLR7 in immune cells, particularly dendritic cells (DCs), macrophages, and B-lymphocytes, triggers a MyD88-dependent signaling cascade.[4][5][6] This leads to the activation of transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines and type I interferons (e.g., IFN-α, IL-12, TNF-α).[1][6][7] This cytokine milieu promotes a T-helper 1 (Th1) polarized immune response, enhancing the activation and function of natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and other immune effector cells, ultimately leading to potent anti-tumor immunity.[2][8] Resiquimod has been shown to reduce immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) by inducing their differentiation into mature macrophages and dendritic cells.[9]

These application notes provide an overview of this compound dosages and administration protocols derived from preclinical studies using Resiquimod in various mouse tumor models.

Mechanism of Action: TLR7 Signaling Pathway

Resiquimod activates the TLR7 signaling pathway within the endosomes of immune cells. This activation is a key step in initiating the innate and subsequent adaptive anti-tumor immune response.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]

- 6. agscientific.com [agscientific.com]

- 7. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resiquimod, a TLR7/8 agonist, promotes differentiation of myeloid-derived suppressor cells into macrophages and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Resiquimod as a Potent Th1-Skewing Vaccine Adjuvant in Murine Models

Audience: Researchers, scientists, and drug development professionals.

Introduction Resiquimod (R848) is a synthetic imidazoquinoline compound that functions as a potent immune response modifier.[1][2][3] It is recognized as an agonist of Toll-like receptor 7 (TLR7) and TLR8.[4][5][6] In murine models, Resiquimod's activity is primarily mediated through TLR7, as mice do not have a functional TLR8 response to the compound.[4][7] Activation of TLR7 on immune cells, such as dendritic cells (DCs) and B cells, initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and a strong T helper 1 (Th1)-polarized immune response.[2][4][8] This makes Resiquimod a highly effective adjuvant for vaccines where robust cellular immunity is desired, particularly for viral infections and oncology applications.[9][10][11]

Mechanism of Action Resiquimod is a small molecule that, upon entering the endosomes of immune cells like plasmacytoid dendritic cells (pDCs) and B cells, binds to and activates TLR7.[4] This activation triggers a MyD88-dependent signaling pathway.[4][6] The pathway culminates in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), such as IRF7.[4][8][12] The activation of these transcription factors leads to the transcription and secretion of Type I interferons (IFN-α/β) and a suite of pro-inflammatory cytokines like IL-12 and TNF-α.[3][4][8] This cytokine milieu is crucial for driving the differentiation of naive T cells towards a Th1 phenotype, characterized by the production of IFN-γ, and enhancing the cytotoxic activity of CD8+ T cells and Natural Killer (NK) cells.[8][10][13]

Application Data & Summary

Resiquimod has been demonstrated to be an effective adjuvant in various murine vaccination models, including DNA and protein-based vaccines.[9][10] Its primary role is to enhance cell-mediated immunity.

Table 1: Properties of Resiquimod (R848)

| Property | Description | Reference |

|---|---|---|

| Chemical Class | Imidazoquinoline | [4] |

| Molecular Target | Toll-like Receptor 7 (TLR7) in mice | [4][7] |

| Cellular Target | Dendritic Cells (especially pDCs), B Cells, Macrophages | [4][12] |

| Primary Effect | Induction of Th1-type immune responses | [2][9] |

| Key Cytokines Induced | IFN-α, IFN-γ, IL-12, TNF-α | [3][5] |

| Formulation | Often supplied as a powder, reconstituted in DMSO or water |[6][14] |

Table 2: Summary of In Vivo Data for Resiquimod Adjuvant in Mice

| Parameter | Typical Range / Observation | Study Context | Reference |

|---|---|---|---|

| Dosage (Systemic) | 10 - 100 µg per mouse (i.p.) | Immune activation, brain swelling study | [14] |

| Dosage (Local) | 5 - 100 nM with DNA vaccine (i.m.) | HIV-1 gag DNA vaccine | [15][16] |

| Administration Route | Subcutaneous (s.c.), Intramuscular (i.m.), Intraperitoneal (i.p.) | DNA vaccine, Cancer models | [9][16][17] |

| Effect on Antibody Titer | Increased total antibody titer | HIV-1 gag DNA vaccine | [15] |

| Effect on Antibody Isotype | Skews response towards IgG2a (Th1 marker in mice) | Various vaccine models | [1][3] |

| Effect on T-Cells | Enhances antigen-specific CD4+ and CD8+ T cell responses | DNA vaccine | [9][18] |

| Effect on Cytokines | Increased serum levels of IFN-γ, IL-12; no significant increase in IL-4 | HIV-1 gag DNA vaccine |[15] |

Experimental Protocols

The following protocols provide a general framework for using Resiquimod as a vaccine adjuvant in mice. Specific parameters such as antigen dose, immunization schedule, and mouse strain should be optimized for each experimental system.

Protocol 1: Preparation of Resiquimod Stock Solution

-

Reconstitution: Resiquimod is typically supplied as a lyophilized powder.[6] To prepare a stock solution, reconstitute the powder in sterile, endotoxin-free water or DMSO to a desired concentration (e.g., 1 mg/mL).[6][14]

-

Note: Water-soluble formulations are available and are often preferred for in vivo studies to avoid solvent toxicity.[4]

-

-

Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[6] Solutions in DMSO should be used within approximately 2 months.[6]

Protocol 2: Mouse Immunization

This protocol is a general guideline for subcutaneous (s.c.) or intramuscular (i.m.) immunization.

-

Animals: Use an appropriate mouse strain for your model (e.g., BALB/c or C57BL/6), typically 6-8 weeks old. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).[13]

-

Vaccine Formulation: a. On the day of immunization, thaw an aliquot of the Resiquimod stock solution. b. Dilute the Resiquimod stock in sterile, endotoxin-free physiological saline (0.9% NaCl) to the final desired concentration. A typical dose might be 10 µg per mouse in a 100 µL injection volume. c. Mix the diluted Resiquimod with your antigen solution. The final injection volume is typically 50-100 µL.

-

Administration: a. Anesthetize the mice if required by your institutional protocol. b. Administer the vaccine formulation via the desired route (e.g., intramuscularly into the quadriceps or subcutaneously at the base of the tail).[15]

-

Immunization Schedule: a. A typical prime-boost strategy involves an initial immunization (Day 0) followed by one or two booster immunizations at 2-3 week intervals.[13] b. Include control groups, such as antigen alone, adjuvant alone, and vehicle (saline) alone, to properly assess the adjuvant effect of Resiquimod.

Protocol 3: Assessment of Immune Response (ELISpot Assay)

The ELISpot assay is used to quantify the frequency of antigen-specific, cytokine-secreting cells.[15] This example focuses on detecting IFN-γ producing cells.

-

Sample Collection: 1-2 weeks after the final booster immunization, humanely euthanize the mice and aseptically harvest spleens into complete RPMI medium.

-

Splenocyte Preparation: a. Prepare single-cell suspensions by gently mashing the spleens through a 70 µm cell strainer. b. Lyse red blood cells using an ACK lysis buffer. c. Wash the cells, count them, and resuspend to a concentration of 2-5 x 10^6 cells/mL in complete RPMI.

-

ELISpot Plate Preparation: a. Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C, according to the manufacturer's instructions. b. Wash and block the plate to prevent non-specific binding.

-

Cell Stimulation: a. Add 2-5 x 10^5 splenocytes to each well. b. Add the specific antigen (e.g., a peptide pool from your vaccine antigen) to the appropriate wells to re-stimulate the T cells. c. Include a positive control (e.g., Concanavalin A) and a negative control (medium only).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.

-

Detection and Analysis: a. Lyse the cells and wash the plate. b. Add a biotinylated anti-mouse IFN-γ detection antibody. c. Add a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP). d. Add the substrate to develop the spots. Each spot represents a single IFN-γ-secreting cell. e. Wash and dry the plate, then count the spots using an automated ELISpot reader. The results are typically expressed as Spot Forming Cells (SFCs) per million splenocytes.[19]

References

- 1. researchgate.net [researchgate.net]

- 2. Resiquimod and other immune response modifiers as vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. invivogen.com [invivogen.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]

- 7. Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imiquimod and resiquimod in a mouse model: adjuvants for DNA vaccination by particle-mediated immunotherapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resiquimod as an Immunologic Adjuvant for NY-ESO-1 Protein Vaccination in Patients with High Risk Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resiquimod: a new immune response modifier with potential as a vaccine adjuvant for Th1 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agscientific.com [agscientific.com]

- 13. Adjuvant effect of dendritic cells activator Imiquimod in genetic immunization with HIV-1 p55 Gag - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Resiquimod is a modest adjuvant for HIV-1 gag-based genetic immunization in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Application Note: Resiquimod-D5 for Dendritic Cell Activation Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Resiquimod (R848) is a potent synthetic small molecule and a member of the imidazoquinoline family that activates the innate immune system by acting as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), such as single-stranded RNA from viruses.[2][3] In humans, TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is mainly found in myeloid dendritic cells (mDCs), monocytes, and macrophages.[2] Resiquimod-D5 is a deuterated form of Resiquimod. For the purposes of in vitro cellular assays, its biological activity is considered identical to that of the non-deuterated form. The primary use of deuteration is in altering metabolic pathways and for tracking purposes in pharmacokinetic studies, which does not affect its function as a TLR agonist in this context.

Upon binding to TLR7 and TLR8 within the endosomes of dendritic cells, Resiquimod initiates a MyD88-dependent signaling cascade.[1][3] This pathway leads to the activation of transcription factors such as NF-κB and JNK, culminating in the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules.[1][4][5] The activation and maturation of dendritic cells are critical for bridging the innate and adaptive immune responses, leading to the priming of antigen-specific T cells.[6][7] This application note provides a detailed protocol for utilizing this compound to induce the activation and maturation of human monocyte-derived dendritic cells (moDCs) and methods for quantifying this response.

Signaling Pathway and Mechanism of Action

This compound diffuses into the cell and localizes in the endosomes, where it engages with TLR7 and TLR8. This binding event triggers the recruitment of the adaptor protein MyD88, initiating a downstream signaling cascade that involves IRAK (IL-1R-associated kinase) family proteins and TRAF6 (TNF receptor-associated factor 6).[5] This ultimately leads to the activation of key transcription factors, including NF-κB, which translocate to the nucleus to drive the expression of genes associated with DC activation and maturation.

Caption: TLR7/8 signaling pathway activated by this compound.

Experimental Protocols

This section details the necessary procedures for generating human moDCs and performing the activation assay with this compound.

Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (moDCs)

Materials and Reagents:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD14+ monocytes

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

L-Glutamine

-

Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant Human Interleukin-4 (IL-4)

-

Ficoll-Paque PLUS

-

CD14 MicroBeads (if starting from PBMCs)

Methodology:

-

Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further enrich for monocytes by isolating CD14+ cells using magnetic-activated cell sorting (MACS) according to the manufacturer's protocol.

-

Cell Culture: Resuspend the purified CD14+ monocytes in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

-

Differentiation: Plate the cells at a density of 1 x 10^6 cells/mL in a 6-well plate. To differentiate the monocytes into immature DCs, supplement the culture medium with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 50 ng/mL).[8]

-

Incubation: Culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator. Add fresh medium supplemented with cytokines every 2-3 days.

-

Confirmation: After differentiation, immature moDCs can be identified by their characteristic morphology (dendritic projections) and phenotype (CD14-low, CD1a+, CD11c+).

Protocol 2: Dendritic Cell Activation Assay

Materials and Reagents:

-

Immature moDCs (from Protocol 1)

-

This compound (stock solution prepared in DMSO, e.g., 1 mg/mL)

-

Lipopolysaccharide (LPS) as a positive control (e.g., 100 ng/mL)

-

Complete RPMI 1640 medium

-

96-well flat-bottom culture plates

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against human: CD11c, HLA-DR, CD80, CD83, CD86, CD40

-

Fixable Viability Dye

-

ELISA kits for human TNF-α, IL-6, and IL-12p70

Experimental Workflow Diagram:

Caption: Experimental workflow for the dendritic cell activation assay.

Methodology:

-

Cell Plating: Harvest the immature moDCs and resuspend them in fresh complete RPMI medium. Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells per well.

-

Stimulation: Prepare serial dilutions of this compound. A typical concentration range to test is 0.1 to 10 µM. Add the diluted this compound, LPS (positive control, e.g., 100 ng/mL), and a vehicle control (DMSO equivalent to the highest this compound concentration) to the appropriate wells.[9][10]

-